(E)-N'-[(E)-1-(1-ETHYL-5-METHYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE
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Overview
Description
(E)-N’-[(E)-1-(1-ETHYL-5-METHYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a propenohydrazide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[(E)-1-(1-ETHYL-5-METHYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between an aldehyde and a hydrazide under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[(E)-1-(1-ETHYL-5-METHYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
(E)-N’-[(E)-1-(1-ETHYL-5-METHYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N’-[(E)-1-(1-ETHYL-5-METHYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
1H-1,2,3-Triazole-Tethered Isatin-Metronidazole Conjugates: Compounds with antimicrobial properties, synthesized using Huisgen’s azide-alkyne cycloaddition reaction.
Uniqueness
(E)-N’-[(E)-1-(1-ETHYL-5-METHYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYL-3-PHENYL-2-PROPENOHYDRAZIDE is unique due to its specific structural features, such as the combination of a pyrazole ring and a propenohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(E)-N-[(E)-(2-ethyl-3-methyl-1,5-dihydropyrazol-4-yl)methylideneamino]-2-methyl-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-4-21-14(3)16(12-19-21)11-18-20-17(22)13(2)10-15-8-6-5-7-9-15/h5-11,19H,4,12H2,1-3H3,(H,20,22)/b13-10+,18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYIYYVFIAERTR-HWVXOFFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(CN1)C=NNC(=O)C(=CC2=CC=CC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(CN1)/C=N/NC(=O)/C(=C/C2=CC=CC=C2)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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